molecular formula C20H20N2O4 B7114063 (1R,2R)-2-[4-[(3-acetamido-4-methylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid

(1R,2R)-2-[4-[(3-acetamido-4-methylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B7114063
M. Wt: 352.4 g/mol
InChI Key: HYKXDZBMIWNUCJ-DLBZAZTESA-N
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Description

(1R,2R)-2-[4-[(3-acetamido-4-methylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring, which is known for its strain and reactivity, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[4-[(3-acetamido-4-methylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cyclopropane ring and the introduction of the acetamido and benzoyl groups. Common reagents used in these reactions include strong bases, such as sodium hydride, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[4-[(3-acetamido-4-methylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[4-[(3-acetamido-4-methylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, potentially inhibiting their activity. The acetamido and benzoyl groups may also play a role in binding to these targets, enhancing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-[4-[(3-acetamido-4-methylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid: Unique due to its specific substituents and cyclopropane ring.

    Cyclopropane derivatives: Other compounds with cyclopropane rings but different substituents.

    Benzoyl derivatives: Compounds with benzoyl groups attached to different core structures.

Properties

IUPAC Name

(1R,2R)-2-[4-[(3-acetamido-4-methylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-11-3-4-14(9-18(11)21-12(2)23)19(24)22-15-7-5-13(6-8-15)16-10-17(16)20(25)26/h3-9,16-17H,10H2,1-2H3,(H,21,23)(H,22,24)(H,25,26)/t16-,17+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKXDZBMIWNUCJ-DLBZAZTESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3CC3C(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)[C@@H]3C[C@H]3C(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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